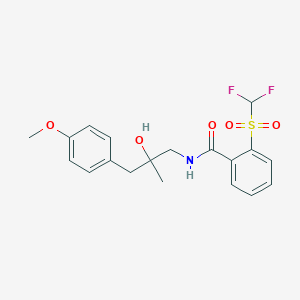

![molecular formula C14H9BrClFN2O3 B2726311 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291855-90-7](/img/structure/B2726311.png)

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

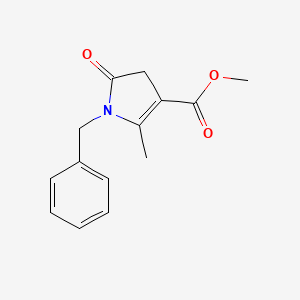

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate, also known as CFPOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the class of pyridine carboxylates and is known for its unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Chemoselective Amination

One notable application of compounds similar to "2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate" is in chemoselective amination processes. Stroup et al. (2007) described the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, demonstrating the versatility of these compounds in selective amination reactions, which are pivotal in the development of various pharmaceutical agents (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediates in Medicinal Chemistry

Another significant application is the synthesis of halogen-rich intermediates for further chemical manipulations in medicinal chemistry. Wu et al. (2022) explored the synthesis of unique halopyridine isomers containing various halogens, demonstrating their potential as valuable building blocks in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of related compounds using CO2 in ionic liquids presents an innovative approach to synthesizing valuable carboxylic acids, essential in pharmaceuticals. Feng et al. (2010) investigated this process with 2-amino-5-bromopyridine, highlighting the method's efficiency and selectivity (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Action

Target of Action

Compounds like “2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate” often target specific enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could influence how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

properties

IUPAC Name |

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFN2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(17)1-2-11(12)16/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADABDJOOWGZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

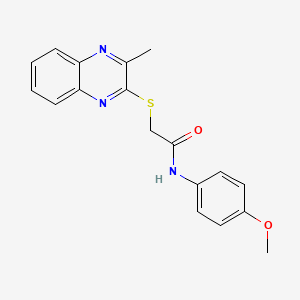

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)

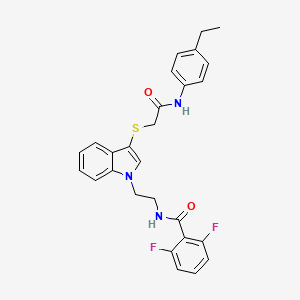

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)

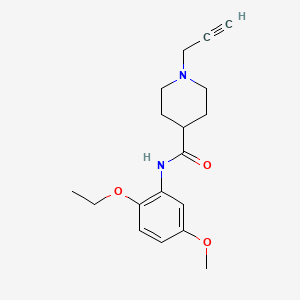

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)